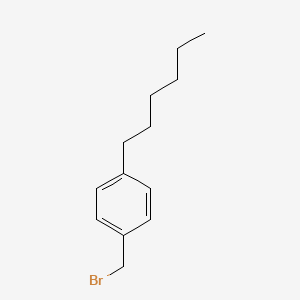

4-Hexylbenzyl bromide

Description

Contextualizing Benzyl (B1604629) Halides in Advanced Organic Synthesis

Benzyl halides are a class of organic compounds featuring a halogen atom bonded to a benzylic carbon. Their prominence in organic synthesis is due to the reactivity of the carbon-halogen bond. rajdhanicollege.ac.in Benzyl halides are more reactive than alkyl halides because the resulting benzyl carbocation, formed upon dissociation of the halide ion, is stabilized by resonance. rajdhanicollege.ac.in The vacant p-orbital of the benzylic carbon overlaps with the p-orbitals of the aromatic ring, delocalizing the charge and significantly stabilizing the intermediate. rajdhanicollege.ac.in This inherent stability facilitates nucleophilic substitution reactions and makes them excellent precursors for a multitude of chemical transformations. rajdhanicollege.ac.in

In advanced synthetic applications, benzyl halides are versatile reagents. They are employed as key substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with high functional group tolerance. acs.org Furthermore, they serve as effective benzylating agents for a wide range of nucleophiles. Their ability to generate benzyl radicals under specific photocatalytic conditions further expands their utility, enabling coupling reactions with electron-deficient alkenes. chemistryviews.org The strategic use of benzyl halides allows chemists to construct complex molecular frameworks essential for pharmaceuticals, agrochemicals, and novel materials.

Rationale for Research Focus on 4-Hexylbenzyl Bromide Derivatives

The specific research interest in this compound stems from the influence of the para-substituted hexyl group on the molecular properties of its derivatives. This alkyl chain imparts significant lipophilicity and influences physical characteristics such as solubility and molecular organization. In materials science, this is particularly relevant for the design of liquid crystals and organic semiconductors. evitachem.compkusz.edu.cn

The introduction of the 4-hexylphenyl group can enhance the solubility of complex molecules in common organic solvents, which is a critical factor for the solution-based processing of organic electronic devices. ossila.com In the field of liquid crystals, the length and nature of such alkyl chains are known to be crucial in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mu.edu.trjmchemsci.com By incorporating the 4-hexylbenzyl moiety, researchers can systematically tune the self-assembly and electronic properties of materials designed for applications in displays and organic thin-film transistors (OTFTs). pkusz.edu.cn

Scope and Significance of Academic Inquiry on this compound

The academic investigation of this compound is diverse, with significant contributions to materials science. It is frequently used as a building block in the synthesis of more complex molecules with specific functionalities. For example, it can be used as an aryl halide precursor in Suzuki-Miyaura coupling reactions to create larger conjugated systems.

A notable area of research is the synthesis of high-performance organic semiconductors. In one study, 2-(4-hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C6-Ph-BTBT) was synthesized via a Suzuki coupling reaction. pkusz.edu.cn This material, which incorporates the 4-hexylphenyl group, exhibited liquid crystalline phases and achieved a high hole mobility of 4.6 cm²/V·s in an organic thin-film transistor, demonstrating the effectiveness of using such derivatives to create highly ordered, high-performance materials. pkusz.edu.cn

Research has also focused on creating novel liquid crystals. Scientists have synthesized various compounds where the 4-hexylphenyl unit is a key component, studying the resulting mesomorphic and thermo-optical properties. mu.edu.tr For instance, X-ray diffraction studies on related compounds like 4-hexylphenyl 4-cyanobenzoyloxybenzoate have been used to analyze the structure of smectic liquid crystal phases. tandfonline.com These fundamental studies are crucial for designing new materials for advanced optoelectronic devices. evitachem.com

Interactive Data Table: Properties of a Derivative Synthesized from a 4-Hexylphenyl Precursor

The following table details the performance of an organic thin-film transistor (OTFT) fabricated using 2-(4-hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C6-Ph-BTBT), a material derived from a 4-hexylphenyl precursor.

| Property | Value |

| Device Architecture | Top-contact, Bottom-gate |

| Semiconductor | C6-Ph-BTBT |

| Hole Mobility (μ) | 4.6 cm²/V·s |

| On/Off Ratio | 2.2 x 10⁷ |

| Observed Phases | Smectic A, Smectic E, Smectic K/H |

Table based on findings for C6-Ph-BTBT, a derivative incorporating the 4-hexylphenyl structure. pkusz.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-hexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLFJPOPJBZODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Pathways of 4 Hexylbenzyl Bromide

Nucleophilic Substitution Reactions with 4-Hexylbenzyl Bromide

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile displaces a leaving group. ibchem.com In the case of this compound, the bromine atom serves as the leaving group. The benzylic nature of the carbon-bromine bond significantly influences the reaction pathway.

S_N1 and S_N2 Mechanistic Investigations in Polar Media

The substitution of this compound can proceed through either an S_N1 or S_N2 mechanism, largely dictated by the reaction conditions, particularly the solvent and the nucleophile. byjus.commasterorganicchemistry.com

S_N1 Mechanism: This is a two-step, unimolecular process. byjus.com The initial and rate-determining step involves the departure of the bromide ion to form a relatively stable benzylic carbocation. quora.com The stability of this carbocation is enhanced by resonance with the adjacent benzene (B151609) ring. This intermediate is then rapidly attacked by a nucleophile. byjus.com Polar protic solvents, such as water and alcohols, are known to favor the S_N1 pathway by stabilizing the carbocation intermediate through solvation. masterorganicchemistry.comyoutube.comlibretexts.org

S_N2 Mechanism: This is a one-step, bimolecular reaction where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a transition state where both the incoming nucleophile and the outgoing bromide are partially bonded to the carbon. byjus.comuniversalclass.com This mechanism is favored by strong nucleophiles and polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF), which solvate the cation but leave the anion (nucleophile) relatively free and reactive. masterorganicchemistry.comlibretexts.org For benzylic halides like this compound, both S_N1 and S_N2 pathways are plausible and can compete with each other. quora.com

A study on the reaction of benzyl (B1604629) bromide with N-substituted anilines in methanol (B129727) (a polar protic solvent) indicated that the reaction rate is influenced by the electronic properties of the nucleophile. scispace.com This suggests that even in a solvent that can support an S_N1 pathway, the nature of the nucleophile plays a crucial role, a characteristic often associated with S_N2 reactions.

Scope and Limitations in Diverse Nucleophilic Environments

The versatility of this compound in nucleophilic substitution is demonstrated by its reactions with a variety of nucleophiles. ibchem.com

| Nucleophile | Product Type | Reaction Details |

| Hydroxide ions (OH⁻) | Alcohols | Warming with aqueous alkali leads to the formation of the corresponding benzyl alcohol. science-revision.co.uk |

| Cyanide ions (CN⁻) | Nitriles | Reaction with cyanide salts provides a method for carbon chain extension. ibchem.com |

| Ammonia (B1221849) (NH₃) | Amines | The reaction with ammonia can yield primary amines. science-revision.co.uk |

| Amines (RNH₂, R₂NH) | Substituted Amines | Primary and secondary amines react to form secondary and tertiary amines, respectively. rug.nl |

| Alcohols (ROH) | Ethers | Can be used to introduce the benzyl protecting group for alcohols. wikipedia.org |

| Carboxylic acids (RCOOH) | Esters | Serves as a protecting group for carboxylic acids. wikipedia.org |

A significant application of this reactivity is in the synthesis of more complex molecules. For instance, the reaction of 3,5-diethyl-4-hydroxybenzonitrile with allyl bromide (a compound structurally related to this compound in terms of having a reactive C-Br bond) in the presence of a base is a key step in synthesizing certain benzonitrile (B105546) derivatives. ontosight.ai However, limitations can arise from steric hindrance, especially with bulky nucleophiles, which can slow down or prevent S_N2 reactions. universalclass.com

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions, which often employ a metal catalyst, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound is a suitable substrate for several important cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Benzylic bromides, including this compound, can be effectively coupled with arylboronic acids or their derivatives to form diarylmethane structures. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂, a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov

For example, the synthesis of 2-(4-hexylphenyl)pyrimidin-5-ol (B34201) can be achieved through a Suzuki-Miyaura coupling of 4-hexylphenyl bromide with pyrimidine-5-boronic acid. The reaction conditions generally involve a palladium catalyst and a base in a polar aprotic solvent at elevated temperatures.

| Parameter | Typical Condition |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ nih.govnih.gov |

| Ligand | Phosphine-based ligands (e.g., dppf, JohnPhos) nih.govnih.gov |

| Base | Cs₂CO₃, K₂CO₃ nih.govnih.gov |

| Solvent | THF/H₂O, DMF nih.govnih.gov |

| Temperature | 77-100 °C nih.gov |

The scope of the Suzuki-Miyaura reaction with benzylic bromides extends to various aryltrifluoroborates, allowing for the synthesis of a wide array of functionalized diarylmethanes. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation with this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl or vinyl halides and amines. rug.nlwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. jk-sci.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. jk-sci.comlibretexts.org

While the primary application is with aryl halides, the principles of the Buchwald-Hartwig amination can be extended to benzylic halides like this compound for the synthesis of N-benzylated amines. The reaction conditions typically involve a palladium precursor, a phosphine ligand, and a base. organic-chemistry.org

| Component | Example |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, DPPF, XANTPHOS, RuPhos jk-sci.comlibretexts.org |

| Base | NaOt-Bu, K₂CO₃, LiHMDS libretexts.org |

The reaction can be applied to a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles. libretexts.org

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a disubstituted alkyne. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and has been widely used in the synthesis of complex molecules. wikipedia.orgbeilstein-journals.org

The catalytic cycle involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the organohalide. libretexts.org The copper co-catalyst facilitates the formation of the acetylide. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. libretexts.org

While the Sonogashira reaction is most commonly applied to aryl and vinyl halides, its application can be extended to benzylic halides. A palladium-catalyzed sp–sp³ cross-coupling of benzyl bromides with lithium acetylides has been reported, providing an efficient route to propargyl-arenes. rsc.org This reaction proceeds rapidly at room temperature and tolerates a range of functional groups. rsc.org

A study detailed the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides using a palladium-catalyzed, copper-free Sonogashira coupling with 2-methyl-3-butyn-2-ol. beilstein-journals.org This demonstrates the feasibility of using substituted alkynes in coupling reactions with aryl bromides, a class of compounds to which this compound belongs.

| Reagent | Catalyst System | Conditions | Product |

| Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Mild conditions, often room temperature | Disubstituted Alkyne wikipedia.orgorganic-chemistry.org |

| Lithium Acetylide | Pd catalyst | Room temperature, rapid reaction | Propargyl-arene rsc.org |

| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU base | THF solvent, copper-free | Aryl-2-methyl-3-butyn-2-ol beilstein-journals.org |

Other Transition Metal-Catalyzed Coupling Reactions with this compound

Beyond the more common Suzuki and Heck reactions, this compound serves as a versatile substrate in a range of other transition metal-catalyzed cross-coupling reactions. These transformations are crucial for constructing complex molecular architectures, particularly for synthesizing substituted aromatic compounds.

Notably, the Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, can effectively utilize this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of this compound with various terminal alkynes under these conditions leads to the formation of 1-aryl-2-alkynes, which are valuable intermediates in organic synthesis.

Another significant transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with a wide array of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to produce the corresponding N-benzylated amines. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

The Kumada coupling offers a pathway for forming carbon-carbon bonds by reacting an organomagnesium reagent (Grignard reagent) with an organic halide. While this compound itself is a halide, it can also participate in Kumada-type reactions where a different Grignard reagent is coupled with it, catalyzed by a nickel or palladium complex. This provides a direct method for alkylation or arylation at the benzylic position.

Below is a table summarizing these coupling reactions with illustrative examples.

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Terminal Alkyne (e.g., Phenylacetylene) | 1-(4-Hexylbenzyl)-2-phenylethyne |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOt-Bu | Amine (e.g., Morpholine) | 4-((4-Hexylbenzyl)morpholine) |

| Kumada Coupling | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Grignard Reagent (e.g., Phenylmagnesium bromide) | 4-Hexyl-1,1'-biphenylmethane |

Formation of Organometallic Reagents from this compound

The carbon-bromine bond in this compound is susceptible to oxidative addition with various metals, leading to the formation of highly reactive organometallic reagents. These reagents are powerful nucleophiles and bases, pivotal for creating new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-hexylbenzylmagnesium bromide. The formation of this organometallic species effectively inverts the polarity at the benzylic carbon, transforming it from an electrophilic center into a potent nucleophile.

Once formed, this Grignard reagent readily participates in a wide range of classic reactions. Its utility is demonstrated in its reactions with various electrophiles:

Carbonyl Compounds: It adds to the carbonyl carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively. For instance, reaction with formaldehyde (B43269) yields (4-hexylphenyl)ethanol, while reaction with acetone produces 2-(4-hexylphenyl)propan-2-ol.

Carbon Dioxide: Carboxylation of 4-hexylbenzylmagnesium bromide by bubbling CO₂ through the solution, followed by an acidic workup, results in the formation of 2-(4-hexylphenyl)acetic acid.

Nitriles: Reaction with nitriles followed by hydrolysis provides a route to ketones.

The table below outlines the reactivity of 4-hexylbenzylmagnesium bromide with selected electrophiles.

| Electrophile | Reagent | Product after Workup |

| Aldehyde | Formaldehyde (HCHO) | 2-(4-Hexylphenyl)ethanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(4-Hexylphenyl)propan-2-ol |

| Ester | Ethyl acetate (B1210297) (CH₃COOEt) | 1-(4-Hexylphenyl)propan-2-one |

| Carbon Dioxide | CO₂ | 2-(4-Hexylphenyl)acetic acid |

In addition to Grignard reagents, other important organometallic compounds can be generated from this compound. The corresponding organolithium reagent, 4-hexylbenzyllithium, can be prepared through the reaction of this compound with two equivalents of an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange, or more directly with finely divided lithium metal. Organolithium reagents are generally more reactive and basic than their Grignard counterparts, which can be advantageous in certain synthetic applications but may also lead to more side reactions.

Organozinc reagents can also be synthesized from this compound. The direct reaction with zinc dust (a Reformatsky-type reaction) can generate an organozinc species. These reagents are notably less reactive than Grignard or organolithium reagents, offering a higher degree of selectivity (chemoselectivity) in reactions with functionalized substrates. For example, they add efficiently to aldehydes but are generally unreactive towards esters, allowing for selective transformations in polyfunctional molecules.

Radical Reactions Initiated by this compound

The relatively weak carbon-bromine bond in this compound makes it a suitable precursor for the generation of radicals under specific conditions.

Homolytic cleavage of the C-Br bond in this compound can be initiated thermolytically or photochemically, but it is most commonly achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), or through single-electron transfer (SET) from a metal. This cleavage generates the resonance-stabilized 4-hexylbenzyl radical and a bromine atom.

The stability of the resulting benzylic radical is a key factor driving these reactions. The unpaired electron is delocalized over the aromatic ring, which lowers the activation energy for its formation. Studies on radical propagation often involve trapping the generated 4-hexylbenzyl radical with various radical scavengers or observing its participation in chain reaction sequences.

Radical reactions involving this compound have found applications in both reductive and bond-forming processes.

Reductive dehalogenation, the replacement of the bromine atom with a hydrogen atom, can be accomplished using a radical-based reducing agent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. The reaction proceeds via a chain mechanism where the tributyltin radical abstracts the bromine atom from this compound, generating the 4-hexylbenzyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product, 4-hexyltoluene, and regenerate the tributyltin radical to continue the chain.

Furthermore, the 4-hexylbenzyl radical can be intercepted by electron-deficient alkenes in intermolecular carbon-carbon bond-forming reactions, a process known as a Giese reaction. This allows for the alkylation of alkenes at the benzylic position, providing a route to more complex carbon skeletons.

The table below summarizes key radical reactions.

| Reaction Type | Initiator/Reagent | Reactant | Key Intermediate | Product |

| Radical Dehalogenation | AIBN, Bu₃SnH | This compound | 4-Hexylbenzyl radical | 4-Hexyltoluene |

| Giese Reaction | AIBN | This compound, Acrylonitrile | 4-Hexylbenzyl radical | 4-(4-Hexylphenyl)butanenitrile |

Synthetic Utility of 4 Hexylbenzyl Bromide As a Versatile Building Block

Integration into Advanced Organic Materials

The 4-hexylphenyl moiety, readily introduced through reactions involving 4-hexylbenzyl bromide, imparts desirable properties such as enhanced solubility in organic solvents and control over intermolecular packing. These characteristics are critical for the solution-based processing of organic electronic devices and the formation of well-ordered thin films.

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electron delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic solar cells, light-emitting diodes, and transistors. ku.ac.aemdpi.com The introduction of side chains, such as the 4-hexylphenyl group, is a common strategy to improve the processability and performance of these polymers. ku.ac.ae

In the design of conjugated polymers for organic solar cells, a popular approach is the use of a donor-acceptor (D-A) architecture. rsc.orgmdpi.commdpi.com These polymers consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. nih.gov This design strategy allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport. mdpi.com

While direct synthesis of D-A polymers using this compound as a monomer is not extensively documented, the incorporation of the 4-hexylphenyl moiety is a key strategy. For instance, new D-A conjugated polymers have been synthesized based on units like 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole, where the phenyl group contributes to the electronic properties and solubility of the resulting polymer. rsc.org The 4-hexylphenyl group, introduced via precursors like this compound, can play a similar role in enhancing solubility and influencing the morphology of the polymer films, which are critical factors for the performance of organic solar cells. rsc.org

| Polymer Type | Donor Unit (Example) | Acceptor Unit (Example) | Role of 4-Hexylphenyl Moiety |

| Donor-Acceptor | 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole | 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | Enhances solubility and influences film morphology. |

Non-fullerene acceptors (NFAs) have emerged as a promising alternative to traditional fullerene-based acceptors in organic solar cells, largely due to their tunable optical and electronic properties. cityu.edu.hkfrontiersin.orgmdpi.com The molecular design of NFAs often involves an acceptor-donor-acceptor (A-D-A) architecture, where a central electron-donating core is flanked by electron-withdrawing end groups. mdpi.com

The synthesis of NFAs frequently utilizes building blocks that can be functionalized to optimize performance. While direct use of this compound in the synthesis of the core of well-known NFAs is not explicitly detailed in the provided results, the incorporation of alkyl-substituted phenyl groups is a common strategy to enhance solubility and control molecular packing. rsc.orgresearchgate.net For example, cyclohexyl-substituted non-fullerene small molecules have been designed with a bithiophene core and rhodanine (B49660) end groups. rsc.org The alkyl substitution, in this case, a cyclohexyl group, improves solubility and influences the crystallinity of the material. rsc.org The 4-hexylphenyl group from this compound can be similarly employed to tune these properties in novel NFA designs. The introduction of such groups can impact the intermolecular interactions and the resulting morphology of the donor-acceptor blend, which are critical for efficient charge separation and transport in organic solar cells. researchgate.net

| NFA Design Strategy | Core Unit (Example) | End Group (Example) | Role of Alkylphenyl Substitution |

| A-D-A Architecture | Bithiophene | Rhodanine | Improves solubility and influences crystallinity. |

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. colorado.edu The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The synthesis of molecules that exhibit liquid crystalline behavior, known as mesogens, often involves the use of rigid core structures and flexible terminal chains. colorado.edumdpi.com

This compound is a valuable precursor in the synthesis of liquid crystalline compounds. The 4-hexylphenyl group can act as part of the rigid core or as a terminal group that influences the mesophase behavior. For example, the quaternization of pyridines with this compound can lead to the formation of ionic liquid crystals with tunable phase transitions. vulcanchem.com Additionally, chiral mesogenic compounds such as 4-hexylphenyl 4'-[(S)-2-methylbutyl]biphenyl-4-carboxylate have been synthesized, demonstrating the incorporation of the 4-hexylphenyl moiety into complex liquid crystal structures. The length and branching of the alkyl chains, such as the hexyl group, play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. colorado.edu

| Liquid Crystal Type | Core Structure (Example) | Terminal Group (Example) | Role of this compound |

| Ionic Liquid Crystal | Pyridinium (B92312) | Hexylbenzyl | Forms the cationic mesogen upon quaternization. |

| Chiral Biphenyl Ester | Biphenylcarboxylate | 4-Hexylphenyl | Acts as a terminal group influencing mesophase behavior. |

The 4-hexylphenyl moiety, introduced via this compound, can be incorporated into a wide range of functionalized macromolecules to tailor their properties for specific applications in optoelectronics. The hexyl group enhances solubility, allowing for solution-based processing, while the phenyl ring can be part of a larger conjugated system or act as a linking group.

For example, 4-hexylphenyl boronic acid, which can be synthesized from this compound, has been used to functionalize graphene through Suzuki coupling reactions. researchgate.net This modification dramatically improves the solubility and optical properties of the graphene, opening up possibilities for its use in graphene-based electronic and optoelectronic devices. researchgate.net Similarly, the 4-hexylphenyl group has been incorporated into donor-σ-acceptor molecules for potential applications in photovoltaic devices. korea.ac.kr

The versatility of this compound as a synthon allows for the precise placement of the 4-hexylphenyl group within a macromolecular structure, enabling fine-tuning of the material's electronic, optical, and morphological characteristics for advanced optoelectronic systems.

Precursor for Conjugated Polymers in Organic Electronics

Role in Complex Molecule Synthesis

Beyond its use in materials science, this compound is a valuable reagent in the synthesis of complex organic molecules. Its reactivity as an alkylating agent allows for the introduction of the 4-hexylbenzyl group onto a variety of substrates.

The benzylic bromide is susceptible to nucleophilic substitution reactions, making it an effective electrophile for alkylating nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental in building more complex molecular frameworks. For instance, in the synthesis of novel organic compounds, benzyl (B1604629) bromide and its derivatives are commonly used to introduce a benzyl group. researchgate.net The presence of the hexyl group on the phenyl ring in this compound can be used to impart lipophilicity to the target molecule, which can be advantageous in certain biological or materials applications. Alkylation reactions involving aryl bromides and alkanes have been achieved through metallaphotocatalysis, demonstrating advanced methods for forming C(sp²)–C(sp³) bonds. nih.govprinceton.eduorganic-chemistry.org These modern synthetic methodologies can potentially be applied to this compound to further expand its utility in constructing intricate molecular architectures.

Scaffold for Heterocyclic Compound Construction

The electrophilic nature of the benzylic carbon in this compound facilitates its use in the construction of various heterocyclic systems. Its reaction with nitrogen, sulfur, or oxygen-containing nucleophiles is a common strategy for introducing the 4-hexylbenzyl moiety onto a heterocyclic core. This is particularly relevant in medicinal chemistry, where such scaffolds are often sought.

Research into the synthetic utility of benzyl bromide derivatives demonstrates their role in forming N-benzylic heterocycles. For example, the bromide can be displaced by nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235), to yield N-substituted products nih.gov. This type of nucleophilic substitution reaction is a foundational method for elaborating heterocyclic structures. The 4-hexyl group in this context would primarily serve to increase the lipophilicity of the resulting molecule, a property that can be crucial for biological activity and solubility. The development of dual catalysis systems, such as Ni/photoredox catalysis, has enabled the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to form chiral N-benzylic heterocycles, highlighting the importance of the bond between a benzyl group and a heterocycle in pharmaceutically relevant structures nih.gov.

| Heterocyclic Core | Synthetic Approach | Significance of 4-Hexylbenzyl Moiety |

|---|---|---|

| Triazoles | Nucleophilic substitution with a triazole salt | Introduces lipophilicity; core is a privileged scaffold in medicinal and agrochemical chemistry nih.gov. |

| Pyridines | Alkylation of a pyridine (B92270) derivative | Enhances nonpolar character of the resulting pyridinium salt or substituted pyridine. |

| Pyrimidines | Coupling reactions with pyrimidine (B1678525) derivatives | The benzyl group is a common feature in biologically active pyrimidines nih.gov. |

| Indoles | N-alkylation of an indole (B1671886) ring | The 4-hexylbenzyl group can modify the electronic and steric properties of indole-based compounds. |

Precursor to Phenolic and Ethereal Structures

This compound is a suitable starting material for the synthesis of corresponding ethers and can be indirectly used to access phenolic structures. The Williamson ether synthesis, a classical method involving the reaction of an alkoxide or phenoxide with a primary alkyl halide, can be readily applied. Reacting this compound with a desired alcohol or phenol (B47542) in the presence of a base yields the corresponding ether.

The cleavage of such benzyl ethers to regenerate an alcohol or phenol is also a well-established transformation in organic synthesis, often used in the context of protecting group chemistry organic-chemistry.org. While direct conversion of this compound to a phenol is not a standard one-step process, multi-step sequences involving, for example, conversion to the corresponding alcohol (4-hexylbenzyl alcohol) followed by oxidation and other transformations could be envisioned. The primary utility remains in the synthesis of ethers, where the 4-hexylbenzyl group can be introduced as a lipophilic moiety or as a protecting group that can be removed under specific conditions, such as hydrogenolysis or oxidative cleavage organic-chemistry.org.

| Reactant | Product Type | Synthetic Method |

|---|---|---|

| Methanol (B129727) (as sodium methoxide) | Methyl Ether (1-(methoxymethyl)-4-hexylbenzene) | Williamson Ether Synthesis |

| Phenol (as sodium phenoxide) | Phenyl Ether (1-(phenoxymethyl)-4-hexylbenzene) | Williamson Ether Synthesis |

| Ethylene glycol | Mono- or Di-alkylated Ether | Williamson Ether Synthesis |

Potential as an Intermediate in Specialized Chemical Synthesis

The bifunctional nature of this compound, combining a reactive site with a tunable lipophilic tail, makes it an attractive intermediate for creating specialized molecules in the pharmaceutical and agrochemical sectors.

Research into Pharmaceutical Intermediate Synthesis Pathways

Substituted benzyl bromides are fundamental building blocks in the synthesis of pharmaceuticals chemimpex.comguidechem.com. They act as key intermediates for introducing the benzyl group into more complex molecules, which is a common structural motif in many active pharmaceutical ingredients (APIs). The 4-hexyl group can significantly influence the pharmacokinetic properties of a potential drug molecule by increasing its lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME).

While specific APIs derived directly from this compound are not prominently documented in public literature, its utility can be inferred from the widespread use of similar intermediates. For instance, 4-bromobenzyl bromide is a versatile intermediate in drug discovery and development chemimpex.comguidechem.com. The synthesis of various bioactive compounds, including those with anti-Alzheimer's potential, has utilized benzyl bromide derivatives to alkylate specific positions on core scaffolds researchgate.net. The reaction of a benzyl bromide with a nucleophile like 1,2,4-triazole can yield structures that are considered privileged in medicinal chemistry, suggesting a pathway to novel therapeutic agents nih.gov.

| Target Molecular Class | Role of this compound | Potential Therapeutic Area |

|---|---|---|

| Enzyme Inhibitors | Forms a lipophilic side chain to interact with hydrophobic pockets in enzymes. | Oncology, Infectious Diseases |

| Receptor Antagonists/Agonists | Acts as a key fragment for building the overall ligand structure. | Neurology, Metabolic Diseases |

| Antiviral Agents | Used to synthesize non-polar analogues of existing drugs to improve cell membrane penetration. | Virology |

Investigation of Agrochemical Intermediate Derivations

In the agrochemical industry, benzyl bromide derivatives are precursors to a variety of active ingredients, including fungicides, herbicides, and pesticides chemimpex.comguidechem.com. The molecular structure of a pesticide is critical to its efficacy and mode of action, and the inclusion of an alkyl-substituted benzyl group can be a key design feature.

The hexyl group, being a lipophilic alkyl chain, can enhance the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects. This is a crucial factor for the bioavailability of many agrochemicals. The use of n-hexyl bromide as a precursor in the synthesis of herbicides and pesticides underscores the value of the C6 alkyl chain in this field rockchemicalsinc.com. Furthermore, the formation of 1,2,4-triazole-containing compounds from benzyl bromides is directly relevant, as this heterocycle is a core component of many successful fungicides, such as fenbuconazole (B54123) nih.gov. Therefore, this compound represents a promising intermediate for developing new agrochemicals with potentially improved efficacy or a modified spectrum of activity.

| Agrochemical Class | Role of this compound | Potential Benefit of Hexyl Group |

|---|---|---|

| Fungicides | Intermediate for triazole-based fungicides nih.gov. | Enhanced penetration into fungal cells or plant tissues. |

| Herbicides | Building block for compounds targeting plant-specific enzymes or processes. | Improved absorption through leaf surfaces. |

| Insecticides/Pesticides | Precursor for neurotoxins or growth regulators rockchemicalsinc.com. | Increased affinity for lipid-rich nerve membranes or insect cuticles. |

Mechanistic and Kinetic Investigations of Reactions Involving 4 Hexylbenzyl Bromide

Reaction Pathway Elucidation through Spectroscopic and Chromatographic Methods

The elucidation of reaction pathways for transformations involving 4-hexylbenzyl bromide relies heavily on a combination of spectroscopic and chromatographic techniques. These methods allow for the identification of reactants, intermediates, products, and byproducts, thereby providing a detailed picture of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of reactions involving this compound. By monitoring the characteristic signals of the benzylic protons and the aromatic protons, researchers can observe the disappearance of the starting material and the appearance of products over time. For instance, in a nucleophilic substitution reaction, the downfield shift of the benzylic CH₂ group signal can be followed to determine the extent of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable technique for analyzing the complex mixtures that can arise from reactions of this compound. GC separates the components of the mixture, and MS provides information about their molecular weight and fragmentation patterns, allowing for their definitive identification. This is particularly useful in identifying minor byproducts that can give clues about competing reaction pathways, such as elimination versus substitution.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, these analytical techniques are crucial for confirming the formation of the desired carbon-carbon bond and for identifying any homocoupling or dehalogenation side products. The combination of these methods provides a comprehensive understanding of the reaction course.

Kinetic Studies of Rate-Determining Steps in this compound Transformations

Kinetic studies are essential for determining the rate-determining step of a reaction and for quantifying the influence of various parameters on the reaction rate. For this compound, which can undergo nucleophilic substitution reactions, the kinetics can help distinguish between Sₙ1 and Sₙ2 mechanisms.

In a typical kinetic experiment, the concentration of this compound or a product is monitored over time. The reaction of benzyl (B1604629) bromides with thiobenzamides in acetone (B3395972), for example, has been studied by an electric conductivity method to determine the reaction rates koreascience.kr. For reactions involving this compound, a similar approach could be employed. The rate of reaction is often found to be dependent on the concentrations of both the this compound and the nucleophile, suggesting a second-order process, which is characteristic of an Sₙ2 mechanism.

The rate law for such a reaction can be expressed as: Rate = k[this compound][Nucleophile]

The rate constant, k, can be determined experimentally. The activation parameters, such as the activation energy (Ea) and the entropy of activation (ΔS‡), can be calculated by measuring the rate constant at different temperatures and applying the Arrhenius equation. Negative values for the entropy of activation are often observed in bimolecular reactions, suggesting a more ordered transition state compared to the reactants researchgate.net.

For reactions that may proceed through a carbocation intermediate (Sₙ1 mechanism), the rate-determining step is the formation of the benzylic carbocation. In such cases, the rate law would be first order with respect to this compound and independent of the nucleophile concentration.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

This table illustrates the expected change in reaction rate with reactant concentration for a second-order reaction.

Influence of Substituents and Solvents on Reaction Mechanisms

The mechanism of reactions involving benzylic halides is highly sensitive to the nature of substituents on the aromatic ring and the properties of the solvent. The hexyl group at the para position of this compound is an electron-donating group through induction and hyperconjugation. This has a significant impact on the reactivity of the molecule.

Substituent Effects: Electron-donating groups, like the hexyl group, can stabilize the developing positive charge on the benzylic carbon in the transition state of an Sₙ1 reaction, thereby accelerating this pathway. Conversely, in an Sₙ2 reaction, electron-donating groups can slightly decrease the rate by reducing the electrophilicity of the benzylic carbon. Studies on substituted benzylamines reacting with benzyl bromide have shown that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it researchgate.net. A similar trend would be expected for substituents on the benzyl bromide itself. The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the rate constants of a series of reactions with a substituent constant (σ) and a reaction constant (ρ) researchgate.net.

Solvent Effects: The choice of solvent plays a critical role in determining the reaction pathway. Polar protic solvents, such as water and alcohols, can solvate both the leaving group (bromide ion) and a potential carbocation intermediate, thus favoring the Sₙ1 mechanism. Polar aprotic solvents, such as acetone and dimethylformamide (DMF), are less effective at solvating carbocations but can solvate the transition state of an Sₙ2 reaction, thereby promoting this pathway. For instance, the solvolysis of benzyl-gem-dibromides in water proceeds through a stepwise mechanism involving a carbocation intermediate . The study of nucleophilic substitution reactions of benzyl bromide with cyclicamines in aqueous-ethanol mixtures has also highlighted the role of the solvent in influencing the reaction rate and mechanism researchgate.net.

Catalyst Design and Mechanistic Insights in Coupled Reactions

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The design of the catalyst, particularly the choice of the metal and the ligands, is crucial for achieving high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for coupling benzylic halides with a variety of partners. For example, the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates is an effective method for synthesizing diarylmethanes nih.gov. The mechanism of these reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is released, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is critical for modulating its reactivity and stability. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps.

Other Metal-Catalyzed Couplings: Besides palladium, other transition metals like nickel, copper, and iron have been employed in cross-coupling reactions of benzylic halides. Copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling of benzyl halides with alkenylboronate esters has been reported, highlighting the design of chiral N,N,N-ligands to control enantioselectivity sustech.edu.cn. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides provides a route to thioethers without the need for an external reductant chemrxiv.org. These examples underscore the importance of rational catalyst design in developing new synthetic methodologies. A remarkably simple approach for synthesizing unsymmetrical diarylmethanes involves an in situ organozinc-mediated, palladium-catalyzed cross-coupling "on water" nih.gov.

Table 2: Common Catalytic Systems for Cross-Coupling Reactions of Benzyl Bromides

| Reaction Type | Catalyst | Ligand | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | dppf | Potassium aryltrifluoroborates nih.gov |

| Negishi-like | PdCl₂(Amphos)₂ | Amphos | Organozinc (in situ) nih.gov |

| Radical Coupling | Copper | Chiral N,N,N-ligands | Alkenylboronate esters sustech.edu.cn |

Computational and Theoretical Studies of 4 Hexylbenzyl Bromide

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate properties such as molecular orbital energies and charge distributions, which help in predicting chemical behavior.

The reactivity of 4-hexylbenzyl bromide is largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity irjweb.com.

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring, which is electron-rich. The hexyl group, being a weak electron-donating group through hyperconjugation and induction, slightly raises the energy of the HOMO compared to unsubstituted benzyl (B1604629) bromide. The LUMO, conversely, is predominantly centered on the antibonding σ* orbital of the C-Br bond of the bromomethyl group. This localization makes the benzylic carbon highly susceptible to nucleophilic attack. The energy of the HOMO and LUMO can be calculated using DFT methods, and these values are critical for predicting the molecule's behavior in various chemical reactions scirp.org.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. Parameters such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be calculated to further characterize the molecule's reactivity profile irjweb.com. The polar C-Br bond, resulting from the higher electronegativity of bromine compared to carbon, creates a partial positive charge on the benzylic carbon and a partial negative charge on the bromine atom, further activating the molecule for nucleophilic substitution reactions openochem.org.

Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Model Alkylbenzyl Bromide Note: These are representative values for a para-alkyl substituted benzyl bromide, calculated using DFT (B3LYP/6-31G level of theory), to illustrate typical magnitudes.*

| Parameter | Value | Description |

| EHOMO | -6.75 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.77 eV | Indicator of chemical reactivity and stability |

| Chemical Potential (µ) | -3.865 eV | Tendency of electrons to escape from the system |

| Chemical Hardness (η) | 2.885 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.59 eV | Propensity of the species to accept electrons |

Conformational Analysis and Steric Effects of the Hexyl Group

The flexible n-hexyl group attached to the benzene ring allows this compound to adopt multiple conformations. The relative orientation of this alkyl chain with respect to the aromatic ring can influence the molecule's physical properties and its interactions with other molecules or surfaces.

Conformational analysis, typically performed using molecular mechanics or DFT calculations, aims to identify the lowest energy (most stable) conformations. For alkylbenzenes, the ground state conformational preferences often involve an in-plane or perpendicular orientation of the alkyl chain relative to the benzene ring nih.gov. In the case of this compound, the most stable conformers are likely those where the hexyl chain is extended in an anti-periplanar (trans) arrangement to minimize steric hindrance. Computational studies on similar alkyl benzyl radicals have shown that an in-plane orientation of the first part of the alkyl chain is often the global minimum energy conformation nih.gov.

The primary steric effect of the hexyl group is its bulk, which can hinder the approach of reactants to the reactive bromomethyl center. While the hexyl group is in the para position, relatively distant from the reaction site, its conformational flexibility means it can fold back, potentially influencing the solvent shell around the reactive site. In catalytic reactions, the size and shape of the molecule, dictated by the hexyl chain's conformation, can affect how it fits into the active site of a catalyst mdpi.com. The steric hindrance can also play a role in intermolecular interactions, such as crystal packing or the formation of liquid crystal phases.

Table 2: Key Dihedral Angles for Plausible Low-Energy Conformers of the Hexyl Group Note: These are idealized dihedral angles for an extended alkyl chain. Actual values in this compound would be determined by energy minimization calculations.

| Dihedral Angle | Conformation | Idealized Angle |

| Car-Car-C1-C2 | In-plane vs. Out-of-plane | ~90° or ~0°/180° |

| C1-C2-C3-C4 | Trans (anti) | 180° |

| C2-C3-C4-C5 | Trans (anti) | 180° |

| C3-C4-C5-C6 | Trans (anti) | 180° |

| C1-C2-C3-C4 | Gauche | ±60° |

Modeling of Reaction Transition States and Energy Landscapes

This compound is highly reactive towards nucleophilic substitution, primarily via an SN2 mechanism, although an SN1 pathway can be accessible due to the resonance stabilization of the resulting benzyl carbocation study.comspcmc.ac.in. Computational modeling is instrumental in elucidating the precise mechanism by calculating the structures and energies of reactants, products, and, most importantly, the transition states that connect them.

For the SN2 reaction, theoretical calculations can model the transition state, which features a trigonal bipyramidal geometry at the benzylic carbon. In this state, the carbon atom is simultaneously bonded to the incoming nucleophile and the departing bromide ion masterorganicchemistry.com. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. DFT studies on substituted benzyl bromides have shown that electron-donating groups in the para position, such as the hexyl group, can stabilize the transition state researchgate.net. This stabilization lowers the activation energy and accelerates the SN2 reaction rate compared to unsubstituted benzyl bromide. The transition state for benzyl systems bearing electron-donating groups is typically characterized as being "looser," with longer forming and breaking bonds researchgate.net.

By mapping the energy changes along the reaction coordinate, an energy landscape or reaction profile can be constructed. This profile provides a detailed view of the reaction pathway, including the activation energies for each step and the relative stability of any intermediates. Such models can also predict the competition between SN2 and SN1 mechanisms under different conditions (e.g., solvent polarity, nucleophile strength), providing a comprehensive understanding of the molecule's reactivity.

Table 3: Representative Calculated Parameters for a Model SN2 Transition State (Br⁻ + CH₃C₆H₄CH₂Br) Note: Data derived from DFT calculations on similar para-substituted benzyl bromide systems to illustrate typical values.

| Parameter | Description | Typical Calculated Value |

| ΔG‡ (Activation Free Energy) | Energy barrier for the reaction | 15 - 25 kcal/mol |

| C-Br bond length (TS) | Length of the breaking bond in the transition state | ~2.30 - 2.50 Å |

| C-Nu bond length (TS) | Length of the forming bond in the transition state | ~2.20 - 2.40 Å |

| ∠Nu-C-Br angle | Angle between nucleophile, carbon, and leaving group | ~175° - 180° |

Density Functional Theory (DFT) Applications to Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (electron donor) unimi.it. This interaction arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the R-X covalent bond unimi.it. The bromine atom in this compound can participate in such interactions.

DFT is a primary tool for studying halogen bonds, as it can accurately model the subtle electronic effects that give rise to this interaction. Calculations can predict the geometry and strength of the halogen bond between the bromine atom of this compound and various Lewis bases (e.g., nitrogen or oxygen atoms in other molecules). The strength of the halogen bond generally follows the trend I > Br > Cl > F unimi.it. DFT studies have shown that specific functionals, particularly those that include dispersion corrections (like ωB97X-D or M06-2X), are necessary for an accurate description of these interactions researchgate.netnih.gov.

Modeling these interactions is crucial for understanding the role of this compound in supramolecular chemistry and materials science. DFT calculations can provide key data, such as the interaction energy, the equilibrium distance between the bromine and the Lewis base, and the characteristic near-linear angle of the C-Br···Lewis base arrangement. These computational insights are vital for designing crystal structures or liquid crystalline materials where halogen bonding is a key directional force.

Table 4: Typical DFT-Calculated Properties of a Halogen Bond (R-Br ··· N) Note: Values are representative for a C-Br donor interacting with a nitrogen-based Lewis base, based on DFT studies of similar systems.

| Property | Description | Typical Calculated Value |

| Interaction Energy (ΔE) | Strength of the halogen bond | -3 to -6 kcal/mol |

| Br···N Distance (Re) | Equilibrium distance between bromine and nitrogen atoms | 2.8 - 3.2 Å |

| C-Br···N Angle | Angle defining the directionality of the interaction | 170° - 180° |

| σ-hole Electrostatic Potential | Maximum positive potential on the bromine atom | +15 to +25 kcal/mol |

Analytical Methodologies for Research on 4 Hexylbenzyl Bromide and Its Derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental in the analysis of 4-hexylbenzyl bromide, allowing for the separation of the target compound from starting materials, by-products, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but critical roles in the analytical workflow.

HPLC is a primary technique for the analysis and purification of this compound, particularly due to its non-destructive nature and high resolution. ijtsrd.com Developing a reliable HPLC method involves the systematic selection and optimization of several parameters to achieve efficient separation.

Once initial separation is achieved, parameters are optimized for resolution, peak shape, and analysis time. Key considerations include:

Mobile Phase Composition: The ratio of aqueous to organic solvent is fine-tuned. Isocratic elution may be sufficient for simple mixtures, while gradient elution is necessary for separating complex samples with components of varying polarities. sigmaaldrich.com

pH and Buffers: For derivatives that may have ionizable groups, controlling the pH of the mobile phase with a buffer (e.g., ammonium (B1175870) acetate) is critical for consistent retention and peak shape. ekb.eg

Flow Rate and Column Temperature: Adjusting the flow rate can impact resolution and analysis time, while controlling the column temperature ensures reproducibility.

Detection: A UV detector is commonly used, as the benzene (B151609) ring in this compound possesses a strong chromophore. sigmaaldrich.com The detection wavelength is typically set at or near the absorbance maximum of the benzyl (B1604629) group, around 254-265 nm, to ensure high sensitivity. researchgate.netshimadzu.com In some cases, derivatization with a reagent that shifts the absorbance to a higher wavelength can be employed to minimize matrix interference. researchgate.net

Interactive Data Table: Typical HPLC Method Parameters for Alkylbenzyl Halides

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for nonpolar analytes. |

| Mobile Phase | Acetonitrile (B52724) and Water | Common solvents for reversed-phase chromatography. |

| Elution Mode | Gradient (e.g., 50% to 95% Acetonitrile) | Effective for separating mixtures with varying polarities. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. ekb.eg |

| Column Temp. | 45 °C | Ensures reproducible retention times. shimadzu.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification and purity assessment. ekb.eg |

| Wavelength | 265 nm | Corresponds to the absorbance of the benzyl chromophore. shimadzu.com |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. researchgate.net |

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds, making it suitable for this compound and related volatile by-products or derivatives. nih.govmdpi.com It is often paired with a mass spectrometer (GC-MS) for definitive identification or a Flame Ionization Detector (FID) for quantification. researchgate.nettsijournals.com

Method development for GC analysis involves:

Column Selection: A mid-polarity capillary column, such as a DB-5 (5% phenyl polysiloxane) or a VF-624ms, is often chosen for its ability to separate a wide range of organic compounds, including organohalides. tsijournals.comresearchgate.net

Temperature Programming: The oven temperature program is critical. An initial isothermal hold at a lower temperature allows for the elution of highly volatile compounds, followed by a temperature ramp to elute less volatile components like this compound. A final hold at a high temperature ensures that all components are eluted from the column.

Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. tsijournals.com The detector temperature is also kept high to prevent condensation. tsijournals.com

Carrier Gas: Helium is the most commonly used carrier gas, providing good efficiency and compatibility with most detectors. tsijournals.com

GC is particularly useful for detecting trace levels of genotoxic impurities, such as benzyl halides, in pharmaceutical ingredients. tsijournals.com Static headspace sampling can be employed to analyze volatile impurities in a complex matrix without injecting the non-volatile components. mdpi.com

Interactive Data Table: Typical GC Conditions for Benzyl Halide Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | DB-5, 30 m x 0.53 mm, 5 µm film | General purpose column for separating organohalides. tsijournals.com |

| Carrier Gas | Helium | Inert carrier gas compatible with various detectors. tsijournals.com |

| Injector Temp. | 220 °C | Ensures sample vaporization without degradation. tsijournals.com |

| Detector Temp. | 260 °C (FID) / 300 °C (MS transfer line) | Prevents analyte condensation. tsijournals.comsemanticscholar.org |

| Oven Program | Isocratic (e.g., 150 °C) or Ramp | Isocratic for simple mixtures, ramp for complex ones. tsijournals.com |

| Detector | FID or Mass Spectrometer (MS) | FID for general quantification, MS for identification. tsijournals.com |

Spectroscopic Characterization in Synthetic Research

Spectroscopy is indispensable for the structural elucidation of newly synthesized molecules. NMR, MS, IR, and UV-Vis spectroscopy each provide unique and complementary information to confirm the identity and structure of this compound and its derivatives.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. uobabylon.edu.iq Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would show characteristic signals:

Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet or two distinct doublets (an AA'BB' system) in the aromatic region (~7.1-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

Benzylic Protons: A key singlet would appear around 4.5 ppm, corresponding to the two protons of the -CH₂Br group. This signal is deshielded due to the adjacent electron-withdrawing bromine atom and the benzene ring.

Hexyl Chain Protons: A series of multiplets would be observed in the upfield region (~0.8-2.6 ppm). The triplet at ~2.6 ppm corresponds to the -CH₂- group directly attached to the aromatic ring. The terminal methyl group (-CH₃) would appear as a triplet around 0.9 ppm. The remaining methylene (B1212753) groups would appear as overlapping multiplets in between.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, the expected signals include:

Benzylic Carbon: The carbon of the -CH₂Br group would appear around 33-35 ppm.

Aromatic Carbons: Four signals are expected in the aromatic region (~128-143 ppm). This includes two signals for the protonated carbons and two quaternary carbon signals (the ipso-carbons attached to the hexyl group and the -CH₂Br group).

Hexyl Chain Carbons: Six distinct signals corresponding to the carbons of the hexyl group would be visible in the aliphatic region (~14-36 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₂Br | ~ 4.5 (s, 2H) | ~ 33.5 |

| Ar-H | ~ 7.1-7.4 (m, 4H) | ~ 128-130 |

| Ar-C (quaternary) | - | ~ 137, ~143 |

| Ar-CH₂- | ~ 2.6 (t, 2H) | ~ 35.5 |

| -CH₂- (Alkyl) | ~ 1.2-1.6 (m, 6H) | ~ 22-32 |

| -CH₃ | ~ 0.9 (t, 3H) | ~ 14.0 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, MS analysis is particularly informative.

Molecular Ion Peak: Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. A crucial diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Fragmentation Pattern: The fragmentation of this compound under EI conditions is predictable. youtube.com Common fragmentation pathways include:

Loss of Bromine: The most prominent fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), forming a stable 4-hexylbenzyl cation. youtube.comyoutube.com This cation can rearrange to the even more stable 4-hexyltropylium ion. This fragment will also exhibit an isotopic pattern if it retains the bromine atom, which is not the case here.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage) can occur, leading to the loss of a pentyl radical and formation of a fragment ion.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the hexyl chain are possible.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (C₁₃H₁₉Br)

| m/z Value | Ion Structure | Description |

|---|---|---|

| 254/256 | [C₁₃H₁₉Br]⁺ | Molecular ion peak (M⁺, M+2⁺) showing bromine isotope pattern. |

| 175 | [C₁₃H₁₉]⁺ | Loss of •Br radical, forming the 4-hexylbenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the hexyl group and rearrangement. |

IR and UV-Vis spectroscopy are valuable for monitoring the progress of reactions involving this compound by tracking the appearance or disappearance of specific functional groups or chromophores. spectroscopyonline.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. compoundchem.comrsc.org For this compound, the key absorption bands are:

C-H (sp³) stretch: Strong absorptions just below 3000 cm⁻¹ from the hexyl and benzylic CH₂ groups.

C-H (sp²) stretch: Absorptions just above 3000 cm⁻¹ from the aromatic C-H bonds.

C=C stretch: Peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring.

-CH₂- wag: A characteristic wagging vibration for the -CH₂X group (where X is a halogen) appears in the 1300-1150 cm⁻¹ range. orgchemboulder.com

C-Br stretch: A stretch in the fingerprint region, typically between 690-515 cm⁻¹, confirms the presence of the carbon-bromine bond. orgchemboulder.com By monitoring the intensity of a reactant's characteristic peak (e.g., an O-H stretch in an alcohol starting material) decreasing over time while a product peak (e.g., the C-Br stretch) appears, one can follow the reaction's progress. missouri.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. dntb.gov.ua The aromatic ring in this compound acts as a chromophore, absorbing UV light. This technique is highly effective for reaction monitoring because the absorbance is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). spectroscopyonline.comresearchgate.net Any reaction that modifies the chromophore or its conjugation (e.g., substitution on the ring or reaction at the benzylic position) will cause a shift in the maximum absorption wavelength (λ_max) or a change in absorbance. By tracking these changes over time, reaction kinetics can be determined. spectroscopyonline.comthermofisher.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Hexyl, Benzylic) |

| ~1605, ~1500 | C=C stretch | Aromatic Ring |

| 1300-1150 | C-H wag | -CH₂Br orgchemboulder.com |

| 690-515 | C-Br stretch | Alkyl Bromide orgchemboulder.com |

Derivatization Strategies for Enhanced Analytical Detection

In the analysis of organic compounds, particularly at trace levels, direct detection can be challenging due to low concentrations, poor detector response, or interference from the sample matrix. Chemical derivatization is a strategy employed to overcome these limitations. mdpi.com The process involves chemically modifying the analyte to produce a new compound (a derivative) with properties that are more suitable for the chosen analytical technique. mdpi.comnih.gov This enhancement can manifest as increased volatility for gas chromatography (GC), improved thermal stability, or the introduction of a chromophore or fluorophore for enhanced ultraviolet (UV) or fluorescence detection in liquid chromatography (LC). mdpi.comtandfonline.com For mass spectrometry (MS), derivatization can improve ionization efficiency and lead to more specific fragmentation patterns, thereby increasing both sensitivity and selectivity. researchgate.netcovachem.com

Applications in Trace Analysis in Organic Chemistry Research

The determination of trace amounts of this compound and related alkylating agents is critical in various research contexts, such as monitoring residual impurities in pharmaceutical manufacturing or studying reaction kinetics. rsc.orgresearchgate.net Benzyl halides are often reactive and may not possess intrinsic properties for sensitive detection. Derivatization strategies are therefore essential for their accurate quantification at low concentrations. researchgate.net

One prominent strategy involves pre-column derivatization for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. rsc.org This approach is particularly useful when analyzing for trace benzyl halides, which are potential genotoxic impurities (PGTIs), in complex matrices like drug substances. researchgate.netresearchgate.net A key challenge with existing methods is often matrix interference or low derivatization efficiency. rsc.org

To address this, a nucleophilic reagent with a strong chromophore can be used. For instance, 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) has been successfully employed as a derivatizing agent for benzyl halides. rsc.orgresearchgate.net The reaction involves the nucleophilic substitution of the bromide on the benzylic carbon of this compound by the piperazine (B1678402) nitrogen of 4-NPP. The resulting derivative incorporates the nitrophenyl group, a potent chromophore, which shifts the optimal detection wavelength to a higher value (e.g., 392 nm). rsc.orgresearchgate.net This shift is advantageous as it moves the analyte's signal away from the region where many matrix components and impurities might absorb, thereby minimizing interference and enhancing selectivity. rsc.org

Research has also shown that the reaction efficiency for benzyl bromides can be further improved. researchgate.net One technique involves an initial conversion of the benzyl bromide to the more reactive benzyl iodide by introducing a source of iodide ions, such as potassium iodide (KI), before the addition of the primary derivatizing agent. rsc.orgresearchgate.net This halide exchange reaction accelerates the subsequent nucleophilic substitution, leading to higher yields of the desired derivative and, consequently, lower limits of detection (LOD) and quantitation (LOQ). rsc.org The optimization of derivatization parameters such as reaction time, temperature, and reagent concentration is crucial for achieving the best reaction efficiency. researchgate.net

| Parameter | Description | Example from Research | Benefit for Trace Analysis |

|---|---|---|---|

| Analyte Class | Benzyl Halides (e.g., this compound) | Benzyl bromide, Benzyl chloride | Enables analysis of reactive, non-chromophoric compounds. |

| Derivatizing Agent | Nucleophile with a strong chromophore | 1-(4-Nitrophenyl)piperazine (4-NPP) | Introduces a UV-active group for sensitive detection. rsc.org |

| Enhancement Reagent | Iodide salt for halide exchange | Potassium Iodide (KI) | Converts bromide to more reactive iodide, improving reaction efficiency. researchgate.net |

| Analytical Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Reversed-Phase HPLC | Separates the derivative from matrix components and excess reagents. |

| Key Reaction Conditions | Optimized temperature and time | Reaction at 60°C for 30-90 minutes | Ensures complete or near-complete conversion of the analyte. rsc.orgresearchgate.net |

| Detection Wavelength | Wavelength of maximum absorbance for the derivative | 392 nm | Reduces matrix interference and enhances signal-to-noise ratio. rsc.org |

For analysis by gas chromatography, derivatization aims to increase the volatility and thermal stability of an analyte while introducing a functional group that is highly responsive to a specific detector, such as an electron capture detector (ECD). The ECD is exceptionally sensitive to compounds containing electronegative atoms like halogens. Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing reagent that attaches a pentafluorobenzyl group to nucleophilic analytes, rendering them highly sensitive to ECD. researchgate.netnih.gov

In the context of analyzing this compound, the strategy would be reversed. The compound itself is an alkylating agent. Therefore, to enhance its detection for trace analysis by GC-ECD, this compound can be reacted with a nucleophile that is itself not responsive to the ECD but forms a stable, volatile product. A more effective strategy for enhancing its detectability would be to react it with a nucleophile that creates a derivative suitable for a different, highly sensitive detection method, such as fluorescence or mass spectrometry. For example, reacting this compound with a fluorescent tag like dansyl piperazine would yield a derivative suitable for highly sensitive HPLC-fluorescence detection.

| Finding | Methodology | Significance in Trace Analysis | Reference |

|---|---|---|---|

| Enhanced UV Detection | Derivatization with 1-(4-Nitrophenyl)piperazine (4-NPP) | Shifts detection to 392 nm, minimizing matrix interference and significantly improving sensitivity for HPLC-UV analysis. | rsc.orgresearchgate.net |

| Improved Reaction Efficiency | Pre-derivatization conversion of chlorides and bromides to iodides using Potassium Iodide (KI) | Increases the rate and completeness of the derivatization reaction, leading to more accurate and reliable quantification at trace levels. | rsc.orgresearchgate.net |

| Low Limits of Quantitation (LOQ) | Optimized derivatization parameters (temperature, time, reagent concentration) followed by HPLC-UV | Achieved LOQs of 7-22.5 µg/g, enabling the control of potential genotoxic impurities at pharmaceutically relevant trace levels. | rsc.org |

| General Applicability | Chemical derivatization to introduce chromophores or fluorophores | A versatile and necessary technique to enhance the sensitivity and selectivity of separation-based analytical methods for weakly- or non-native fluorescent/UV-absorbent compounds. | mdpi.com |

Future Research Trajectories and Emerging Applications

Sustainable Synthetic Approaches to 4-Hexylbenzyl Bromide